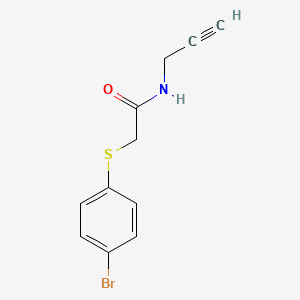
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide is an organic compound that features a bromophenyl group, a thioether linkage, and an acetamide moiety
Méthodes De Préparation
The synthesis of 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-bromothiophenol with propargylamine in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas
Catalysts: Palladium catalysts for substitution reactions
Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
Applications De Recherche Scientifique
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thioether and acetamide groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting their function. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide include:
4-Bromothiophenol: A precursor in the synthesis of the target compound.
Propargylamine: Another precursor used in the synthesis.
N-(4-Bromophenyl)acetamide: A structurally related compound with similar functional groups.
The uniqueness of this compound lies in its combination of a bromophenyl group, a thioether linkage, and an acetamide moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10BrNOS |
|---|---|
Poids moléculaire |
284.17 g/mol |
Nom IUPAC |
2-(4-bromophenyl)sulfanyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H10BrNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h1,3-6H,7-8H2,(H,13,14) |
Clé InChI |
PKLUKUOFWLKTIF-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)CSC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


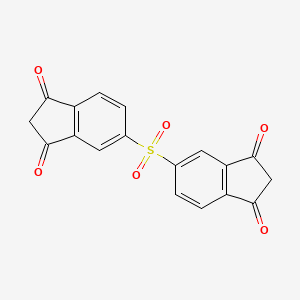
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
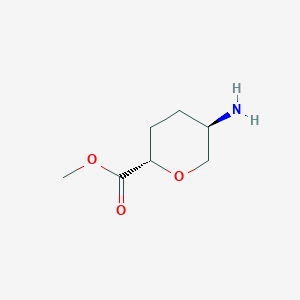
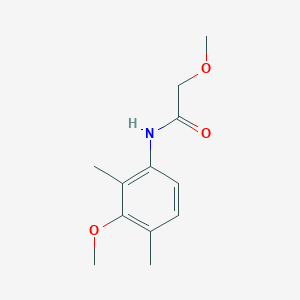

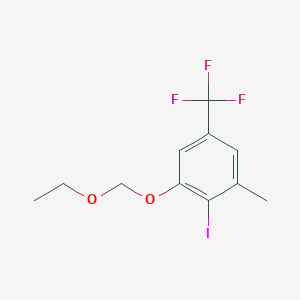
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)

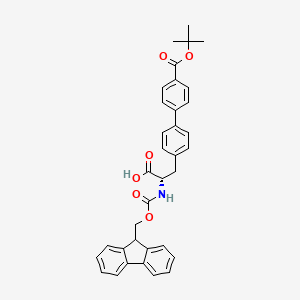
![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)

